molecular formula C22H18FN3O3S B6494046 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide CAS No. 898408-75-8

2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide

Cat. No.: B6494046
CAS No.: 898408-75-8
M. Wt: 423.5 g/mol
InChI Key: VRNLFUVBLRWLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated indole-acetamide derivative featuring a 2-fluorophenylmethanesulfonyl group at the indole’s 3-position and an N-(pyridin-2-yl)acetamide side chain. Its molecular formula is C22H17FN3O3S, with a molecular weight of approximately 423.45 g/mol. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridin-2-yl moiety may contribute to hydrogen bonding and target binding affinity. The sulfonyl group likely improves solubility and modulates electronic properties.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-18-9-3-1-7-16(18)15-30(28,29)20-13-26(19-10-4-2-8-17(19)20)14-22(27)25-21-11-5-6-12-24-21/h1-13H,14-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNLFUVBLRWLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Screening

The use of DMF as a solvent in the alkylation step provided higher yields (72%) compared to THF (58%) or acetonitrile (49%). Me₃Al outperformed other Lewis acids (e.g., TiCl₄, ZnCl₂) in the amidation step, likely due to its ability to activate the amine nucleophile.

Temperature and Time Dependence

Prolonged reaction times (>10 hours) in the sulfonylation step led to decomposition, while temperatures above 50°C reduced yields due to side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the indole and pyridine rings.

    Reduction: Reduced forms of nitro or carbonyl groups.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests potential anticancer properties. Indole derivatives are known for their ability to inhibit certain protein kinases that play crucial roles in cancer cell proliferation. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and growth .

Case Study:
In vitro studies have shown that indole-based sulfonamides can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves disrupting key signaling pathways, leading to increased apoptosis and reduced tumor growth .

Anti-inflammatory Properties

The methanesulfonamide group present in the compound may confer anti-inflammatory effects. Research indicates that compounds containing this functional group can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating conditions such as rheumatoid arthritis .

Case Study:
A study demonstrated that a related indole compound significantly reduced inflammation markers in animal models of arthritis, suggesting that similar compounds could be explored for therapeutic use in inflammatory diseases .

Enzyme Inhibition

The unique combination of functional groups in this compound allows it to interact with various enzymes, potentially functioning as an enzyme inhibitor. This property is particularly relevant in drug design for targeting specific enzymes involved in disease processes.

Mechanism of Action:
The binding affinity of the compound to target enzymes may lead to modulation of their activity, which is crucial for developing drugs aimed at specific diseases like cancer and inflammatory disorders .

Mechanism of Action

The mechanism by which 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole and pyridine rings can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

  • N-(2-Fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (CAS 1689904-34-4) Structure: Phenylsulfonyl at indole-3, acetamide linked to 2-fluorophenyl. Key Differences: Lacks the methylene bridge between sulfonyl and fluorophenyl, reducing steric bulk.
  • 2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS 946246-59-9) Structure: 4-Fluorophenylsulfonyl at indole-3, 6-methylpyridin-2-yl acetamide. Key Differences: Fluorine at the 4-position on the phenyl ring; methyl group on pyridine. Impact: Enhanced electron-withdrawing effects from para-fluorine may alter binding affinity.

Variations in the Acetamide Moiety

  • 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide (ZINC2722227) Structure: Trifluoromethylphenyl acetamide, 3-fluorophenylmethyl sulfonyl. Key Differences: Trifluoromethyl group increases lipophilicity (ClogP ~4.2) compared to the pyridin-2-yl group (ClogP ~1.8).
  • 2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 878060-00-5) Structure: Piperidinyl side chain, trifluoromethylphenyl acetamide. Impact: Improved solubility due to the tertiary amine but reduced blood-brain barrier penetration .

Heterocyclic Modifications

  • 2-(3-{[1-(4-Chlorophenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide Structure: Imidazolidinylidene-thioxo core, furylmethyl acetamide. Key Differences: Thioxo-imidazolidinylidene system introduces conjugation and redox activity. Impact: Potential for increased cytotoxicity but higher synthetic complexity .

Research Findings and Implications

  • Fluorine Position : Meta-fluorine (as in ZINC2722227) vs. ortho-fluorine (target compound) affects electronic distribution and steric interactions. Ortho-substitution may hinder rotational freedom, impacting binding .
  • Acetamide Moieties : Pyridin-2-yl groups balance solubility and binding affinity, whereas trifluoromethylphenyl groups prioritize lipophilicity for membrane penetration .

Biological Activity

The compound 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide , also known by its ChemDiv Compound ID E690-0245, is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of the compound is C24H21FN2O4SC_{24}H_{21}F_{N_2}O_4S, with a molecular weight of 452.5 g/mol. The compound is characterized by a logP value of 4.193, indicating its lipophilicity, which can influence its absorption and distribution in biological systems.

PropertyValue
Molecular Weight452.5 g/mol
Molecular FormulaC24H21FN2O4S
logP4.193
Polar Surface Area60.817 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the indole moiety allows for potential interactions with kinases and proteases, which are crucial in regulating cell proliferation and inflammatory responses.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect pathways related to inflammation and apoptosis.

Biological Activity

Recent studies have explored the antibacterial and anticancer properties of similar compounds, suggesting potential applications for E690-0245:

Antibacterial Activity :
Research indicates that derivatives with similar structures exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli. For instance, compounds related to this class have shown minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against various bacterial strains .

Anticancer Activity :
Indole derivatives have been studied for their anticancer properties, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms. The specific interactions of E690-0245 with cancer-related targets remain an area for further investigation.

Case Studies

  • Study on Antibacterial Properties : A study evaluated various indole derivatives against S. aureus and reported MIC values significantly lower than traditional antibiotics, indicating a strong potential for drug development .
  • Anticancer Research : Another investigation focused on the effects of indole-based compounds on cancer cell lines, demonstrating that these compounds can induce apoptosis in a dose-dependent manner, suggesting their viability as therapeutic agents in oncology.

Q & A

Q. Key factors :

  • Temperature control during sulfonation to avoid side reactions.
  • Catalytic efficiency in cross-coupling steps (e.g., ligand choice for Pd catalysts).
  • Solvent polarity during crystallization to optimize yield .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic
A combination of FT-IR , NMR , and X-ray crystallography is critical:

  • ¹H/¹³C NMR : Confirms the presence of the 2-fluorophenyl sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and the pyridin-2-yl acetamide moiety (δ ~8.3 ppm for pyridine protons).
  • FT-IR : Validates sulfonyl (S=O stretching at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups.
  • X-ray crystallography : Resolves regioselectivity of sulfonation and confirms spatial arrangement of substituents (e.g., dihedral angles between indole and pyridine rings) .

How can computational chemistry methods like DFT predict the electronic properties and reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfonyl group’s electron-withdrawing effect on indole).
  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity toward electrophilic substitution or charge-transfer interactions.
  • Solvent effects : Simulate solvation energy using the Polarizable Continuum Model (PCM) to assess solubility in DMSO or aqueous buffers.

Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

What strategies resolve discrepancies in reported biological activity data across studies?

Advanced
Contradictions in IC₅₀ values or target selectivity often arise from:

  • Purity variability : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity before assays.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.
  • Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .

How can regioselectivity challenges during indole sulfonation be mitigated?

Advanced
Sulfonation at the indole 3-position competes with 2- or 5-position substitution. Strategies include:

  • Steric directing groups : Introduce temporary substituents (e.g., methyl at C-2) to block undesired positions.
  • Catalytic systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states favoring 3-sulfonation.
  • Crystallographic monitoring : Track reaction progress with time-resolved X-ray diffraction to optimize reaction times .

What role does the pyridin-2-yl group play in molecular interactions with biological targets?

Basic
The pyridin-2-yl moiety enhances binding via:

  • Hydrogen bonding : The nitrogen atom interacts with backbone amides in kinase ATP-binding pockets.
  • π-π stacking : The aromatic ring aligns with hydrophobic residues (e.g., Phe80 in p38 MAPK).
  • Solubility modulation : The basic nitrogen improves aqueous solubility at physiological pH .

How does the 2-fluorophenyl methanesulfonyl group influence pharmacokinetic properties?

Advanced
The sulfonyl group impacts:

  • Metabolic stability : Fluorine reduces oxidative metabolism by CYP450 enzymes (assessed via liver microsome assays).
  • Permeability : LogP calculations (e.g., using MarvinSuite) predict blood-brain barrier penetration.
  • In vitro models : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios .

What analytical methods validate batch-to-batch consistency in large-scale synthesis?

Q. Advanced

  • HPLC-MS : Quantify impurities (e.g., des-fluoro byproducts) with a limit of detection <0.1%.
  • Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C indicates suitability for lyophilization).
  • Elemental analysis : Confirm C/H/N/S content within ±0.3% of theoretical values .

What computational tools model the compound’s binding affinity for kinase targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding poses in kinase active sites (e.g., JNK3 PDB: 3TTJ).
  • Molecular Dynamics (MD) simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • MM-PBSA/GBSA : Calculate free energy of binding to rank inhibitor potency .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Advanced

  • LC-MS/MS : Detect trace byproducts (e.g., N-dealkylated derivatives) using MRM transitions.
  • Process optimization : Adjust stoichiometry (e.g., sulfonyl chloride:indole ratio from 1.2:1 to 1:1) to reduce dimerization.
  • Quality-by-Design (QbD) : Use factorial design (e.g., Minitab) to correlate reaction parameters (pH, temp) with impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.